molecular formula C14H9BrMg B1602093 9-Phenanthrylmagnesium bromide CAS No. 71112-64-6

9-Phenanthrylmagnesium bromide

Cat. No.: B1602093
CAS No.: 71112-64-6
M. Wt: 281.43 g/mol
InChI Key: RQYSGLNTEAQBIV-UHFFFAOYSA-M
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Description

9-Phenanthrylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

9-Phenanthrylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of this compound are electrophilic carbon atoms in organic molecules, where it acts as a nucleophile.

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of an organic molecule . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds.

Biochemical Pathways

The Grignard reaction, which involves the use of this compound, is a key step in various biochemical pathways for the synthesis of complex organic molecules . For instance, it can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with alkyl or aryl thiol compounds .

Pharmacokinetics

It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can react with acetophenone to produce 1-(9-Phenanthryl)-1-phenylethanol (carbinol) .

Action Environment

The action of this compound is highly dependent on the environment. It requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent reaction with water or oxygen . The reaction is usually performed in solvents like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Phenanthrylmagnesium bromide is typically prepared by reacting magnesium turnings with 9-bromophenanthrene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction mixture is often refluxed to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthrylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in an ether solvent.

    Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.

    Coupling Reactions: Requires the presence of a palladium catalyst.

Major Products Formed:

Scientific Research Applications

9-Phenanthrylmagnesium bromide is used extensively in scientific research, including:

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • 2-Naphthylmagnesium bromide
  • 1-Naphthylmagnesium bromide

Comparison: While all these compounds are Grignard reagents and share similar reactivity, 9-Phenanthrylmagnesium bromide is unique due to its phenanthrene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds .

Properties

IUPAC Name

magnesium;9H-phenanthren-9-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYSGLNTEAQBIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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